Methyl 3-((4-fluorophenyl)(methyl)amino)butanoate
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Overview
Description
Methyl 3-((4-fluorophenyl)(methyl)amino)butanoate is an organic compound with the molecular formula C12H16FNO2 It is a derivative of butanoic acid and contains a fluorophenyl group, making it a fluorinated compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((4-fluorophenyl)(methyl)amino)butanoate typically involves the reaction of 4-fluoroaniline with methyl 3-bromobutanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 4-fluoroaniline attacks the electrophilic carbon of the methyl 3-bromobutanoate, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((4-fluorophenyl)(methyl)amino)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Nitro compounds, halogenated derivatives
Scientific Research Applications
Methyl 3-((4-fluorophenyl)(methyl)amino)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-((4-fluorophenyl)(methyl)amino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate
- Methyl 3-amino-4-(4-fluorophenyl)butanoate hydrochloride
Uniqueness
Methyl 3-((4-fluorophenyl)(methyl)amino)butanoate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorination can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H16FNO2 |
---|---|
Molecular Weight |
225.26 g/mol |
IUPAC Name |
methyl 3-(4-fluoro-N-methylanilino)butanoate |
InChI |
InChI=1S/C12H16FNO2/c1-9(8-12(15)16-3)14(2)11-6-4-10(13)5-7-11/h4-7,9H,8H2,1-3H3 |
InChI Key |
TZQFNPFZJSUEAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)N(C)C1=CC=C(C=C1)F |
Origin of Product |
United States |
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